molecular formula C17H21NO4 B574729 Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate CAS No. 172226-77-6

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B574729
CAS No.: 172226-77-6
M. Wt: 303.358
InChI Key: LOCIXTWDTYHEJG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS: 172226-77-6) is a synthetic indole derivative with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . The compound features a tert-butyl carbamate group at the indole nitrogen (N1) and an ethoxy-oxoethyl substituent at the C2 position of the indole ring. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where indole scaffolds are prevalent. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic transformations, while the ethoxy-oxoethyl side chain introduces reactivity for further functionalization, such as hydrolysis to carboxylic acids or nucleophilic substitutions .

The compound is commercially available (e.g., from Alchem Pharmtech and Hepeng Bio) in milligram-to-gram quantities, with purity typically ≥95% . Its synthesis often involves palladium- or nickel-catalyzed cross-coupling reactions, as evidenced by protocols using tert-butyl 2-(bromoethynyl)-1H-indole-1-carboxylate as a precursor .

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-21-15(19)11-13-10-12-8-6-7-9-14(12)18(13)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCIXTWDTYHEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697545
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172226-77-6
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Ethyl indole-3-acetate (25 g, 12.3 mmol) is dissolved in anhydrous THF (60 mL).

  • Reagent Addition : Boc₂O (2.9 g, 16.6 mmol, 1.35 equiv), Et₃N (1.89 mL, 13.5 mmol, 1.1 equiv), and DMAP (150 mg, 1.23 mmol, 0.1 equiv) are sequentially added.

  • Reaction Execution : The mixture is stirred at room temperature for 16 hours under an inert atmosphere.

  • Workup : The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. Saturated sodium bicarbonate (NaHCO₃) is added to neutralize excess acid, followed by vigorous stirring for 30 minutes.

  • Purification : The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified via silica gel chromatography using diethyl ether as the eluent.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialEthyl indole-3-acetate
Boc ReagentDi-tert-butyl dicarbonate
SolventTetrahydrofuran (THF)
CatalystDMAP
BaseTriethylamine
TemperatureRoom temperature (20°C)
Time16 hours
Yield99%

Reaction Optimization and Critical Factors

Role of Catalysts and Solvents

DMAP accelerates the reaction by acting as a nucleophilic catalyst, facilitating the formation of the reactive acyloxy intermediate. THF is chosen for its ability to dissolve both the indole substrate and Boc₂O while maintaining a homogeneous reaction mixture. Alternative solvents like dichloromethane (DCM) or ethyl acetate may reduce efficiency due to poorer solubility of reagents.

Stoichiometric Considerations

  • Boc₂O : A slight excess (1.35 equiv) ensures complete protection of the indole nitrogen.

  • Et₃N : Neutralizes the hydrogen chloride byproduct, preventing side reactions.

  • DMAP : A catalytic amount (0.1 equiv) suffices to drive the reaction to completion.

Characterization and Analytical Data

The purified product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming both the Boc protection and the integrity of the ethoxy-oxoethyl side chain.

Table 2: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
8.14MultipletIndole H-4
7.54MultipletIndole H-5 and H-7
7.32MultipletIndole H-6
7.24MultipletIndole H-2 and H-3
4.19QuartetEthoxy CH₂ (J = 7.1 Hz)
3.71SingletMethylene CH₂ (adjacent to COO)
1.68Singlettert-Butyl (9H)
1.29TripletEthoxy CH₃ (J = 7.1 Hz)

The absence of residual starting material peaks and the integration ratios validate the product’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde groups.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is compared below with structurally related indole derivatives (Table 1). Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Compound Name (CAS) Molecular Formula Substituent at C2/C3 Key Properties/Applications References
Target Compound (172226-77-6) C₁₇H₂₁NO₄ 2-(ethoxy-2-oxoethyl) Intermediate for drug synthesis; hydrolyzes to carboxylic acid derivatives.
tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (370562-34-8) C₁₇H₂₁NO₄ 3-(methoxy-2-oxoethyl) Methoxy group reduces steric hindrance, enhancing reactivity in alkylation reactions.
tert-Butyl 6-amino-1H-indole-1-carboxylate (219508-62-0) C₁₃H₁₆N₂O₂ 6-amino Amino group enables conjugation with electrophiles (e.g., sulfonamides, acyl chlorides).
(Z)-tert-Butyl 2-(1-(acetoxyimino)-2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate (4-d) C₁₉H₂₂N₂O₆ 2-(acetoxyimino-ethoxy-oxoethyl) Acetoxyimino group facilitates photochemical reactions; mp 115–117°C; yellow solid.
tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (1402148-97-3) C₁₆H₁₈F₃NO₃ 2-(trifluoro-hydroxyethyl) Fluorinated side chain enhances metabolic stability in drug candidates.

Reactivity and Functional Group Transformations

  • Ethoxy-oxoethyl vs. Methoxy-oxoethyl: The target compound’s ethoxy group offers greater steric bulk compared to the methoxy analog (CAS 370562-34-8), slowing hydrolysis kinetics. However, the ethoxy group improves solubility in nonpolar solvents (e.g., hexane/EtOAc mixtures) during purification .
  • Amino vs. Ethoxy-oxoethyl: The amino-substituted derivative (CAS 219508-62-0) undergoes rapid diazotization and coupling reactions, whereas the ethoxy-oxoethyl group in the target compound is more suited for Claisen condensations or Grignard additions .
  • Trifluoro-hydroxyethyl : The trifluoromethyl group in CAS 1402148-97-3 enhances electronegativity, making the compound resistant to oxidative degradation compared to the target compound’s ethoxy-oxoethyl chain .

Physical Properties

  • Spectroscopic Data : The target compound’s ¹H NMR would show characteristic indole proton resonances (δ 7.1–7.7 ppm) and tert-butyl singlet (δ 1.3–1.5 ppm), aligning with data for CAS 370562-34-8 (δ 1.4 ppm for tert-butyl) .

Biological Activity

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic organic compound belonging to the class of indole derivatives. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a tert-butyl ester group, an ethoxy group, and an indole core structure, which contribute to its unique chemical properties and potential biological activities.

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 172226-77-6
  • Boiling Point : Approximately 413.3 °C (predicted)
  • Density : 1.12 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes involved in metabolic pathways. The indole core structure is known to interact with serotonin receptors and other molecular targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, indole-based compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is a major pathogen responsible for tuberculosis.

Case Study: Antitubercular Activity

A study evaluated several indole derivatives for their antitubercular properties, revealing that compounds similar to this compound exhibited promising results against drug-sensitive strains of Mtb. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (μM)Selectivity Index (SI)
Compound A0.32128
Compound B0.62>40

These findings suggest that modifications on the indole scaffold can enhance selectivity and potency against Mtb while minimizing cytotoxicity towards mammalian cells .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that certain indole compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

In another study, a related indole derivative demonstrated significant cytotoxicity against pediatric brain tumor cell lines with IC50 values as low as 0.84 μM, while showing minimal toxicity towards non-cancerous cells (IC50 > 200 μM). This selective activity highlights the therapeutic potential of indole derivatives in oncology .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AntitumorCytotoxicity against pediatric brain tumors
Mechanism of ActionInteraction with serotonin receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, tert-butyl indole carboxylates are often prepared using Boc-protected indoles reacted with ethyl glyoxylate derivatives under anhydrous conditions. A scaled-up synthesis (e.g., 20 mmol) involves reacting 1H-indole with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF, achieving ~90% yield after purification by column chromatography . Key parameters include temperature control (0°C to room temperature) and inert gas atmospheres (argon/nitrogen) to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For instance, ¹H NMR in CDCl₃ typically shows signals for the tert-butyl group (δ 1.67 ppm, singlet), ethoxy protons (δ 1.25–1.40 ppm, triplet), and indole aromatic protons (δ 6.8–8.3 ppm) . IR absorption bands for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹. LCMS (e.g., m/z 303.35 [M+H⁺]) confirms molecular weight .

Q. What functional groups influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The tert-butyl carbamate group enhances solubility in organic solvents and protects the indole nitrogen during subsequent reactions. The 2-ethoxy-2-oxoethyl side chain introduces electrophilic character, enabling nucleophilic substitutions (e.g., amidation, alkylation) . Fluorinated analogs (e.g., trifluoroethyl derivatives) show enhanced metabolic stability, as fluorine atoms reduce oxidative degradation .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in derivatizing this compound?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., bromination, acylation) depends on the directing effects of the ethoxy-oxoethyl group. For example, bromination at the indole C-5 position is favored under mild Lewis acid catalysis (e.g., FeCl₃ in DCM), while harsher conditions (e.g., Br₂ in acetic acid) may lead to multiple substitutions. Computational studies (DFT calculations) predict electron density distribution, guiding synthetic design .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies in NMR signals often arise from rotameric equilibria or diastereotopic protons. For example, the ethoxy group’s methylene protons may split into a quartet (δ 4.1–4.3 ppm) due to coupling with adjacent CH₂ and CH₃ groups. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers and simplify splitting patterns. Cross-validation with 2D NMR (COSY, HSQC) is critical .

Q. What strategies stabilize this compound against hydrolysis during biological assays?

  • Methodological Answer : The tert-butyl carbamate is susceptible to acidic/basic hydrolysis. Stabilization methods include:

  • Lyophilization : Store at −20°C under anhydrous conditions.
  • Prodrug design : Replace the ethoxy group with sterically hindered esters (e.g., pivaloyloxymethyl) to slow enzymatic cleavage .
  • Buffer optimization : Use pH 7.4 phosphate buffers with <10% organic solvent (e.g., DMSO) to minimize degradation .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes like cytochrome P450 or kinases. The ethoxy-oxoethyl group’s conformation influences hydrogen bonding with catalytic residues (e.g., Asp/Lys in kinase ATP pockets). QSAR models correlate substituent electronegativity (e.g., fluorine vs. ethoxy) with IC₅₀ values .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Resolution : Yield discrepancies (e.g., 70% vs. 90%) often stem from trace moisture or oxygen in reaction setups. For example, palladium-catalyzed couplings (Suzuki-Miyaura) require rigorously anhydrous solvents and degassed conditions. Reproducibility improves with strict adherence to protocols (e.g., Schlenk line techniques) and monitoring reaction progress via TLC .

Q. How to address inconsistent biological activity data across cell lines?

  • Resolution : Variability arises from differences in cell membrane permeability (logP ~2.5 for this compound) and efflux pump expression (e.g., P-gp in cancer cells). Normalize activity using internal controls (e.g., doxorubicin) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

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